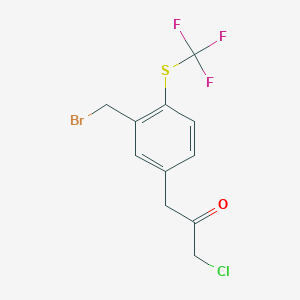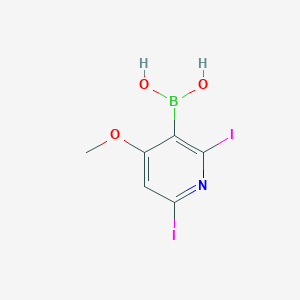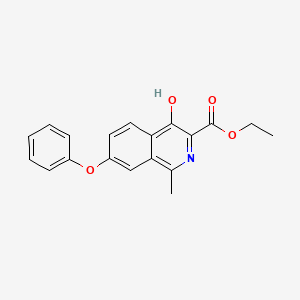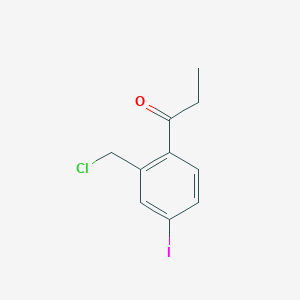
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one is an organic compound with a complex structure that includes both chloromethyl and iodophenyl groups
Preparation Methods
The synthesis of 1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the phenyl ring.
Chloromethylation: Addition of the chloromethyl group to the phenyl ring.
Ketone Formation: Introduction of the propan-1-one group.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may employ large-scale reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one involves its interaction with specific molecular targets. The chloromethyl and iodophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparison with Similar Compounds
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Chloromethyl)-4-bromophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(2-(Chloromethyl)-4-fluorophenyl)propan-1-one: Contains a fluorine atom, leading to different reactivity and properties.
1-(2-(Chloromethyl)-4-methylphenyl)propan-1-one: Methyl group substitution, affecting its chemical behavior.
Properties
Molecular Formula |
C10H10ClIO |
|---|---|
Molecular Weight |
308.54 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-4-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClIO/c1-2-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
BHFJDVBQUUZFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)I)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



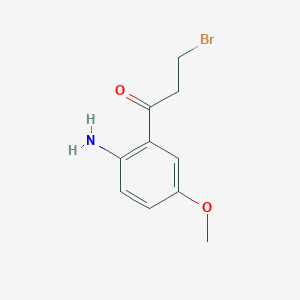
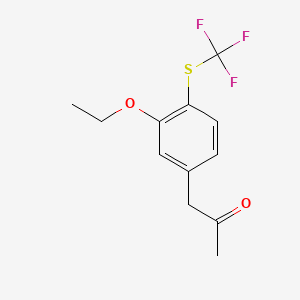

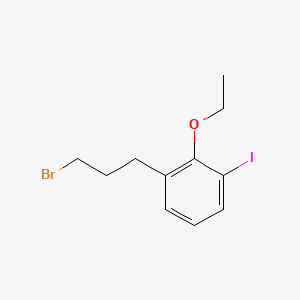
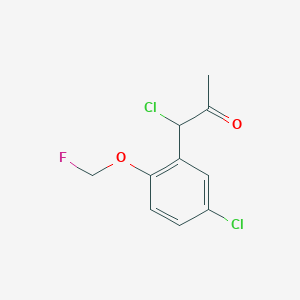
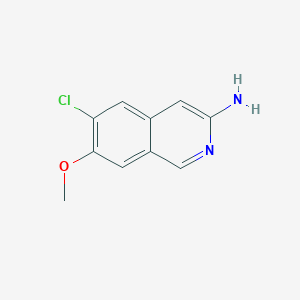

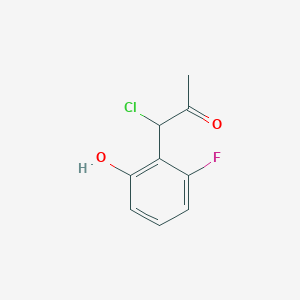
![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)
